molecular formula C26H25ClN4O2 B052395 Bisindolylmaleimide X hydrochloride

Bisindolylmaleimide X hydrochloride

Cat. No.: B052395
M. Wt: 461.0 g/mol
InChI Key: IMBOYWXMTUUYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bisindolylmaleimide X hydrochloride is a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound inhibits PKC by interacting with its catalytic subunit . The inhibition is competitive with ATP , meaning that the compound competes with ATP for binding to the active site of the PKC enzyme . Studies indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .

Biochemical Pathways

Bisindolylmaleimides are used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . By inhibiting PKC, this compound can affect these signaling pathways, leading to downstream effects such as the reduction of the superoxide burst caused by various agonists in neutrophils .

Pharmacokinetics

It is known that stock solutions of the compound can be prepared in dmso , suggesting that it has good solubility in organic solvents.

Result of Action

This compound inhibits PKC within intact platelets and T cells . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases . This suggests that the compound has significant effects at the molecular and cellular levels, influencing cell signaling, immune response, and cell survival.

Action Environment

The compound is sensitive to light and is typically stored at -20°C . These factors suggest that the stability, efficacy, and action of this compound can be influenced by environmental conditions such as light exposure and temperature.

Chemical Reactions Analysis

Types of Reactions

Bisindolylmaleimide X (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bisindolylmaleimide derivatives, while substitution reactions can produce a variety of substituted bisindolylmaleimide compounds .

Biological Activity

Bisindolylmaleimide X hydrochloride (BIM-X) is a compound belonging to the bisindolylmaleimide class, which is primarily recognized for its role as a protein kinase C (PKC) inhibitor. This article explores the biological activity of BIM-X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

BIM-X acts primarily as an inhibitor of various isoforms of protein kinase C (PKC), which are crucial in numerous cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKC has implications in cancer therapy, cardiovascular diseases, and neurodegenerative disorders.

Key Mechanisms:

  • Inhibition of PKC Isoforms : BIM-X selectively inhibits classical and novel PKC isoforms, impacting downstream signaling pathways involved in cell growth and survival.
  • Impact on Other Kinases : Besides PKC, BIM-X has been shown to inhibit other kinases such as p90 ribosomal S6 kinase (RSK), which is involved in cell cycle regulation and survival signaling pathways .

Biological Activity

The biological activity of BIM-X has been documented in various studies highlighting its efficacy against different cellular targets.

Table 1: Biological Activity Summary of BIM-X

Target Effect IC50 (nM) Reference
PKC αInhibition8
PKC ɛInhibition12
RSK1Inhibition610
RSK2Inhibition310
RSK3Inhibition120
SARS-CoV-2 3CLproAntiviral activityNot specified

Therapeutic Implications

BIM-X has been investigated for its potential therapeutic applications across various diseases:

  • Cancer Therapy : The inhibition of PKC may lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that BIM-X can induce cell cycle arrest in cancer cell lines by modulating key signaling pathways .
  • Neuroprotection : Research indicates that BIM-X can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a potential role in treating neurodegenerative diseases .
  • Antiviral Activity : Recent studies have identified BIM-X as a potent inhibitor of SARS-CoV-2, demonstrating its potential as an antiviral agent. This was validated through enzymatic assays confirming its action on the viral protease .

Case Studies

Several case studies illustrate the diverse biological activities of BIM-X:

  • Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with BIM-X resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's ability to disrupt critical signaling pathways associated with tumor growth .
  • Cardiovascular Models : In cardiac myocytes, BIM-X was shown to modulate calcium signaling pathways, which are crucial for cardiac function. This modulation suggests potential applications in treating heart diseases where PKC signaling is dysregulated .
  • SARS-CoV-2 Inhibition : In vitro studies confirmed that BIM-X effectively inhibits the activity of the SARS-CoV-2 main protease (3CLpro), contributing to its classification as a promising candidate for COVID-19 treatment .

Properties

IUPAC Name

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBOYWXMTUUYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.50 g of trifluoromethanesulfonic anhydride in 330 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 1.87 g of the pyrroledione product of Example 1 and 0.94 g of collidine in 280 ml of dichloromethane. After 2.5 hours, the mixture was allowed to warm to 10° C. Then, 37 ml of 33% aqueous ammonia were added and the mixture was allowed to warm to room temperature overnight. The mixture was washed with water, dried and evaporated. The residue was subjected to chromatography on silica gel with dichloromethane/methanol/acetic acid/water (90:18:3:2). The combined product-containing fractions were treated with 2M hydrochloric acid and evaporated to give 930 mg of 3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 310°-313° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
pyrroledione
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisindolylmaleimide X hydrochloride
Reactant of Route 2
Bisindolylmaleimide X hydrochloride
Reactant of Route 3
Reactant of Route 3
Bisindolylmaleimide X hydrochloride
Reactant of Route 4
Bisindolylmaleimide X hydrochloride
Reactant of Route 5
Bisindolylmaleimide X hydrochloride
Reactant of Route 6
Bisindolylmaleimide X hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.